1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol
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Overview
Description
1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl group at the 3-position of the benzofuran ring and a thiol group attached to an ethane chain at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol typically involves the construction of the benzofuran ring followed by the introduction of the ethyl and thiol groups. One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyaryl ketones with appropriate reagents. For instance, the cyclization of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base can yield the benzofuran core .
After constructing the benzofuran ring, the ethyl group can be introduced via alkylation reactions. The thiol group can be introduced through thiolation reactions, where a suitable thiolating agent, such as thiourea or hydrogen sulfide, is used under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the benzofuran ring or the ethyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzofuran ring can interact with biological membranes and receptors, influencing cellular processes. The compound’s effects on reactive oxygen species and oxidative stress pathways are also of interest in understanding its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1-benzofuran-2-YL)ethane-1-thiol
- 1-(3-Ethyl-1-benzofuran-2-YL)ethanone
- 1-(3-Ethyl-5-methyl-1-benzofuran-2-YL)ethanone
Uniqueness
1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol is unique due to the presence of both an ethyl group and a thiol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14OS |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)ethanethiol |
InChI |
InChI=1S/C12H14OS/c1-3-9-10-6-4-5-7-11(10)13-12(9)8(2)14/h4-8,14H,3H2,1-2H3 |
InChI Key |
KEMGWGYKLQOEBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)S |
Origin of Product |
United States |
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